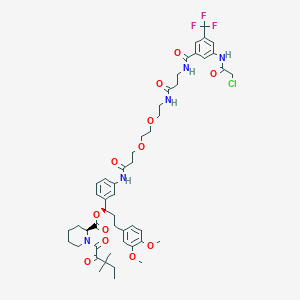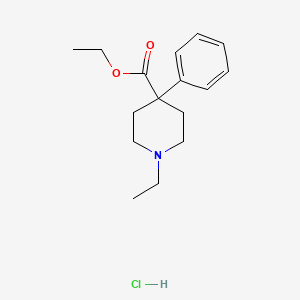
Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate hydrochloride is a chemical compound known for its analgesic propertiesThis compound is used primarily in pharmaceutical research and development due to its potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate hydrochloride typically involves the reaction of ethyl 4-phenylpiperidine-4-carboxylate with ethyl iodide in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization techniques to obtain the hydrochloride salt form .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol derivative.
Substitution: The major product is an ester derivative with a different alkyl group.
Aplicaciones Científicas De Investigación
Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate hydrochloride involves its interaction with opioid receptors in the central nervous system. It binds to these receptors, leading to the inhibition of neurotransmitter release and modulation of pain signals. This interaction is mediated through G-protein coupled receptors, which activate downstream signaling pathways to exert analgesic effects .
Comparación Con Compuestos Similares
Similar Compounds
Pethidine (Meperidine): Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate.
Anileridine: Ethyl 1-(2-(4-aminophenyl)ethyl)-4-phenylpiperidine-4-carboxylate.
Diphenoxylate: A meperidine congener used as an antidiarrheal.
Uniqueness
Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate hydrochloride is unique due to its specific structural modifications, which confer distinct pharmacological properties compared to other similar compounds. Its ethyl group at the 1-position and phenyl group at the 4-position of the piperidine ring contribute to its unique interaction with opioid receptors and its potential therapeutic applications .
Propiedades
Fórmula molecular |
C16H24ClNO2 |
|---|---|
Peso molecular |
297.82 g/mol |
Nombre IUPAC |
ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H23NO2.ClH/c1-3-17-12-10-16(11-13-17,15(18)19-4-2)14-8-6-5-7-9-14;/h5-9H,3-4,10-13H2,1-2H3;1H |
Clave InChI |
STLVZUGEUQHNIT-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCC(CC1)(C2=CC=CC=C2)C(=O)OCC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



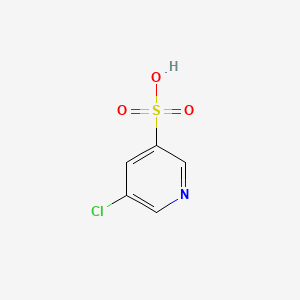
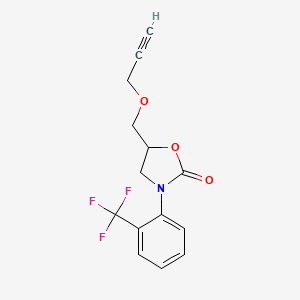
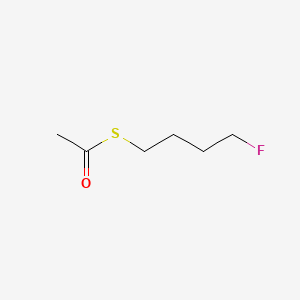
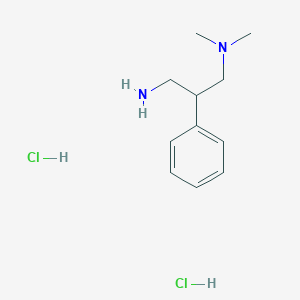
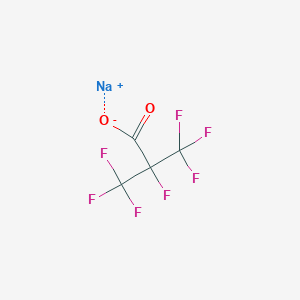

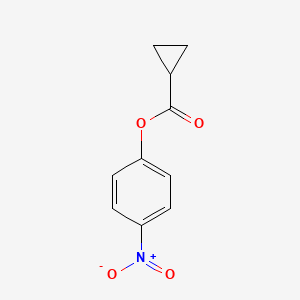
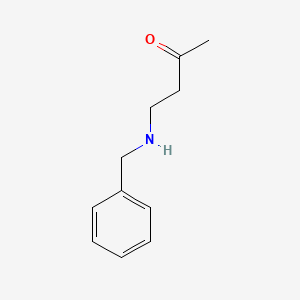
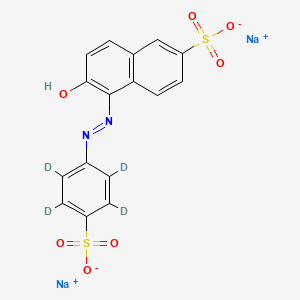
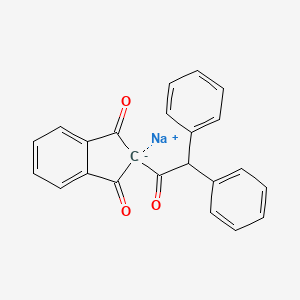
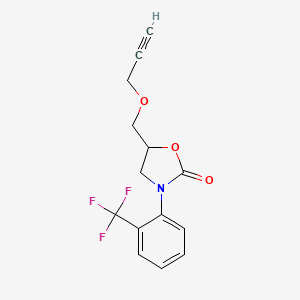
![4-(dimethylamino)-1-[1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]butan-1-one;dihydrobromide](/img/structure/B13423523.png)
